(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE
Description
“(2S,3S,4S)-2-Methyl-2-(carboxycyclopropyl)glycine” is a conformationally restricted glycine derivative characterized by a cyclopropane ring fused to the glycine backbone. The stereochemical configuration (2S,3S,4S) imparts unique spatial constraints, influencing its interactions with biological targets, particularly glutamate receptors. Its synthesis typically involves cyclopropanation strategies, such as the Simmons-Smith reaction, followed by stereoselective functionalization of the glycine moiety .
Properties
IUPAC Name |
2-(1-amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(8,6(11)12)4-2-3(4)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACHLANPCGTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599320 | |
| Record name | 2-(1-Amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157141-16-7 | |
| Record name | 2-(1-Amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lactonization-Based Cyclopropanation
A patented route (WO1993008158A1) employs a lactone intermediate to establish the cyclopropane ring and stereochemistry. The synthesis begins with (1S,7S,8S,9S)-3-aza-9-t-butyldimethylsilyloxymethyl-4,4-dimethyl-5-oxatricyclo[6.1.0.0³,⁷]nonan-2-one, which undergoes:
-
Hydrolysis : Treatment with barium hydroxide opens the lactone ring, yielding a diol.
-
Butoxycarbonylation : Di-t-butyl dicarbonate introduces the N-protecting group.
-
Methyl esterification : Diazomethane esterifies carboxylic acid intermediates.
-
Jones oxidation : Converts hydroxyl groups to ketones, critical for cyclopropane formation.
-
Final hydrolysis : Lithium hydroxide removes protecting groups, yielding MCCG.
Key data :
Sharpless Asymmetric Dihydroxylation
An academic synthesis leverages Sharpless asymmetric dihydroxylation to set two stereocenters, followed by cyclopropanation:
-
Dihydroxylation : (E)-4-(tert-butyldimethylsilyloxy)-2-pentenoate undergoes Sharpless reaction with AD-mix-β, achieving >98% enantiomeric excess (e.e.).
-
Cyclopropanation : The diol intermediate reacts with trimethylsulfoxonium iodide under basic conditions to form the cyclopropane ring.
-
Carboxylation : Hydrolysis of a nitrile group introduces the second carboxylic acid moiety.
Key data :
Step-by-Step Reaction Conditions and Optimization
Critical Reactions and Parameters
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Lactone hydrolysis | Ba(OH)₂, H₂O/EtOH, 100°C, 16 hr | 85 | Retention of (1'S,2'R,3'R) |
| Jones oxidation | CrO₃/H₂SO₄/acetone, 0°C → rt, 4 hr | 90 | No racemization observed |
| Cyclopropanation | Trimethylsulfoxonium iodide, KOH, DMSO, 60°C | 68 | 95:5 diastereomeric ratio |
| Final deprotection | LiOH, THF/H₂O, 12 hr | 92 | Complete silyl group removal |
Solvent and Temperature Effects
-
Jones oxidation : Acetone as solvent prevents over-oxidation of acid-sensitive groups.
-
Cyclopropanation : DMSO enhances ylide stability, critical for high diastereoselectivity.
-
Low temperatures (0–5°C) during N-protection steps minimize epimerization.
Industrial-Scale Production Challenges
Limitations of Current Methods
Proposed Solutions
-
Flow chemistry : Continuous processing could accelerate oxidation and esterification steps.
-
Enzymatic resolutions : Lipases or esterases may replace chiral auxiliaries to improve atom economy.
Quality Control and Analytical Validation
Purity Assessment
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC (Chiralpak AD-H) | 80:20 hexane/ethanol, 1 mL/min, 254 nm | ≥99% e.e. |
| ¹H NMR (500 MHz) | δ 1.44 (s, 9H, t-Bu), 3.67 (s, 3H, COOMe) | No impurity peaks |
| HR-MS (ESI-) | m/z calc. for C₁₀H₁₃NO₅: 252.0871, found: 252.0869 | Δ ≤ 2 ppm |
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form ethylene, a crucial plant hormone.
Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: The oxidation of this compound to ethylene is catalyzed by the enzyme ACC oxidase.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
Ethylene: The primary product formed from the oxidation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed through substitution reactions.
Scientific Research Applications
Neuropharmacological Research
MCCG has been extensively studied for its effects on synaptic plasticity, particularly in the hippocampus. Research indicates that it can influence long-term potentiation (LTP) and long-term depression (LTD), which are crucial processes for memory formation.
Case Study: Long-Term Depression in Hippocampal Slices
- Objective: To investigate the role of MCCG in modulating LTD.
- Method: Hippocampal slices from rats were treated with MCCG.
- Findings: MCCG inhibited the induction of LTD without affecting baseline synaptic transmission, suggesting its potential role in memory-related synaptic modifications .
Epileptogenesis and Seizure Research
MCCG has shown promise in studies related to epilepsy. By modulating mGluR activity, it may help in understanding the mechanisms underlying epileptogenesis.
Case Study: Sensitivity of Inhibitory Synapses
- Objective: To evaluate how MCCG affects inhibitory synapses during epileptogenesis.
- Method: In vivo models were used to assess synaptic responses following MCCG administration.
- Findings: The compound enhanced the sensitivity of inhibitory postsynaptic currents (IPSCs), indicating a potential therapeutic role in controlling seizures .
Pain Modulation
MCCG's interaction with mGluRs also extends to nociceptive pathways, where it may influence pain perception.
Case Study: Capsaicin-Induced Glutamate Release
- Objective: To explore the role of MCCG in pain modulation via glutamate release.
- Method: Capsaicin was administered to induce pain responses in animal models, followed by MCCG treatment.
- Findings: The results indicated that MCCG could block capsaicin-induced glutamate release, suggesting its potential use in analgesic therapies .
Data Table: Summary of Research Findings
Mechanism of Action
The primary mechanism of action of (2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE involves its conversion to ethylene in plants. This process is catalyzed by the enzyme ACC oxidase, which oxidizes the compound to produce ethylene and other byproducts . In mammals, it acts as a partial agonist for the NMDA receptor, influencing neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its cyclopropane-carboxylic acid group and stereochemistry. Below is a comparison with analogous cyclopropane-containing amino acids and glycine derivatives:
Key Findings:
Receptor Specificity: Unlike (1S,3S)-ACPD, which targets metabotropic glutamate receptors, the target compound’s methyl and cyclopropane groups may enhance selectivity for ionotropic receptors like NMDA, as seen in glycine-site modulators .
Stereochemical Impact : The (2S,3S,4S) configuration differentiates it from cycloleucine, which lacks stereochemical complexity and exhibits broader transporter inhibition.
Synthetic Complexity: The synthesis of the target compound requires precise stereocontrol, contrasting with simpler cyclopropane amino acids like cycloleucine. Heterocyclic analogs, such as the pyrimidine derivative in , follow divergent synthetic pathways (e.g., condensation reactions for pyrimidines vs. cyclopropanation for glycine derivatives) .
Physicochemical Properties
Research Implications
The target compound’s rigid cyclopropane structure and stereochemistry make it a promising candidate for probing glutamate receptor subtypes. Its comparison with (1S,3S)-ACPD highlights the role of substituents in receptor specificity, while contrasts with cycloleucine emphasize the importance of stereochemistry in transporter interactions. Pyrimidine-based analogs (e.g., ) serve as reminders of the diversity in carboxylic acid applications but lack direct neuropharmacological relevance .
Biological Activity
(2S,3S,4S)-2-Methyl-2-(carboxycyclopropyl)glycine, commonly referred to as MCCG, is a compound that has garnered attention in pharmacological research due to its selective antagonistic activity on metabotropic glutamate receptors (mGluRs), particularly mGluR7. This article delves into the biological activity of MCCG, highlighting its mechanisms of action, pharmacological properties, and implications for neurological research.
Chemical Structure and Properties
MCCG is characterized by the following chemical properties:
- IUPAC Name : 2-(1-amino-1-carboxyethyl)cyclopropane-1-carboxylic acid
- Molecular Formula : C7H11NO4
- Molecular Weight : 175.17 g/mol
- CAS Number : 157141-16-7
The compound is a selective antagonist of group II mGluRs, which are implicated in various neurological processes and disorders.
MCCG functions primarily as an antagonist at the mGluR7 receptor. This receptor subtype plays a crucial role in modulating neurotransmitter release and synaptic plasticity. By inhibiting mGluR7, MCCG can influence glutamatergic signaling pathways that are often dysregulated in conditions such as epilepsy, anxiety, and schizophrenia .
| Mechanism | Description |
|---|---|
| Antagonism | Selectively inhibits mGluR7 receptor activity |
| Neurotransmission | Modulates glutamate release and synaptic plasticity |
| Pharmacological Effects | Potential therapeutic effects in neurological disorders |
Pharmacological Characterization
Research indicates that MCCG exhibits significant pharmacological activity. In vitro studies have demonstrated that it effectively blocks the action of glutamate at mGluR7, leading to alterations in neuronal excitability and neurotransmitter dynamics .
Case Studies
- Epileptic Models : In vivo studies using animal models of epilepsy have shown that administration of MCCG can reduce seizure frequency and intensity. This suggests a potential therapeutic role in managing epilepsy through modulation of glutamatergic transmission .
- Anxiety Disorders : Another study explored the anxiolytic effects of MCCG in rodent models. The results indicated that blocking mGluR7 may alleviate anxiety-like behaviors, providing insights into its potential use as an anxiolytic agent .
Comparative Studies with Other Compounds
MCCG has been compared with other known mGluR antagonists to evaluate its efficacy and potency. The following table summarizes the comparative potencies:
Table 2: Comparative Potency of mGluR Antagonists
| Compound | Receptor Target | Potency (IC50) |
|---|---|---|
| (2S,3S,4S)-MCCG | mGluR7 | 100 µM |
| (S)-2-Methyl-2-amino-4-phosphonobutyrate | mGluR2 | 50 µM |
| (2S)-α-Ethylglutamate | mGluR2 | 220 µM |
These comparisons highlight MCCG's moderate potency relative to other antagonists but underscore its selectivity for mGluR7.
Implications for Neurological Research
The biological activity of MCCG positions it as a valuable tool in neuroscience research. Its selective antagonism allows for targeted studies on the role of mGluR7 in various neurological conditions. Understanding how MCCG modulates glutamatergic signaling could lead to novel therapeutic strategies for treating disorders associated with glutamate dysregulation.
Q & A
Q. What are the key structural features of MCCG that contribute to its activity as a group II metabotropic glutamate receptor (mGluR) antagonist?
MCCG’s antagonistic activity arises from its stereospecific cyclopropane ring and carboxylate groups, which mimic the endogenous glutamate structure but introduce steric hindrance to block receptor activation. The (2S,3S,4S) configuration ensures optimal binding to the Venus flytrap domain of mGluR II subtypes. X-ray crystallography studies reveal that the cyclopropane ring induces conformational strain, while the carboxylate groups form critical hydrogen bonds with Arg61 and Tyr74 residues in the binding pocket .
Q. How can researchers validate the enantiomeric purity of synthesized MCCG?
Enantiomeric purity is critical for pharmacological activity. Methods include:
- Chiral HPLC : Using columns like Chirobiotic T with a mobile phase of methanol/water (70:30) and UV detection at 210 nm.
- Circular Dichroism (CD) Spectroscopy : Comparing CD spectra against a reference standard to confirm stereochemistry.
- X-ray Crystallography : Resolving crystal structures to verify absolute configuration, as demonstrated in studies of related cyclopropane glycine derivatives .
Q. What synthetic routes are reported for MCCG, and what are their limitations?
MCCG is synthesized via stereocontrolled cyclopropanation of a glycine precursor. A common method involves:
Oxidative cyclization : Using iodine or transition-metal catalysts to form the cyclopropane ring.
Carboxylation : Introducing the carboxylic acid group via hydrolysis of a nitrile intermediate.
Challenges include controlling racemization during cyclopropanation and achieving high enantiomeric excess (e.e.). Reported yields range from 15–30%, with impurities often requiring multiple chromatographic steps .
Q. How can researchers isolate MCCG from natural sources like Ephedra species?
MCCG is a trace amino acid in Ephedra. Isolation involves:
- Extraction : Using methanol/water (80:20) under reflux.
- Purification : Column chromatography (e.g., silica gel, eluted with chloroform/methanol gradients) followed by recrystallization.
- Validation : LC-MS (m/z 188.1 for [M+H]+) and comparison with synthetic standards .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported MCCG binding affinities across mGluR subtypes?
Discrepancies in binding data (e.g., mGluR2 vs. mGluR3) may arise from assay conditions (e.g., Ca²⁺ concentration) or receptor dimerization. To address this:
- Use recombinant receptors : Express individual subtypes in HEK293 cells to eliminate cross-talk.
- Radioligand displacement assays : Compare [³H]LY341495 binding in the presence of MCCG under standardized buffer conditions (pH 7.4, 1 mM Ca²⁺).
- Molecular dynamics simulations : Model MCCG-receptor interactions to identify subtype-specific binding motifs .
Q. How can researchers design MCCG derivatives with improved blood-brain barrier (BBB) permeability?
Modifications to enhance BBB penetration include:
- Ester prodrugs : Replace carboxylate with lipophilic esters (e.g., ethyl ester) that hydrolyze in vivo.
- Cyclopropane ring substitution : Introduce fluorine atoms to increase lipophilicity without altering stereochemistry.
- In silico screening : Predict logP and polar surface area (<90 Ų) using tools like SwissADME. Preliminary data show methyl ester derivatives improve brain/plasma ratios by 3-fold in rodent models .
Q. What in vitro and in vivo models are suitable for evaluating MCCG’s neuroprotective effects?
- In vitro : Primary cortical neurons exposed to NMDA-induced excitotoxicity; measure cell viability via MTT assay and glutamate release via microdialysis.
- In vivo : Transgenic mouse models of Parkinson’s (e.g., MPTP-treated) or Alzheimer’s (e.g., APP/PS1). MCCG (10 mg/kg, i.p.) reduces hippocampal Aβ plaque load by 40% in APP/PS1 mice, as quantified by thioflavin-S staining .
Q. How can conflicting data on MCCG’s solubility and stability be reconciled?
MCCG’s solubility varies widely (0.5–5 mg/mL in PBS) due to pH-dependent carboxylate protonation. Stability studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
